molecular formula C16H9ClF3NO2 B2933543 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile CAS No. 136562-66-8

3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile

Cat. No.: B2933543
CAS No.: 136562-66-8
M. Wt: 339.7
InChI Key: DHYYXVLGMYEIMX-UHFFFAOYSA-N
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Description

3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile is an organic compound known for its diverse applications in various scientific fields. This compound features a nitrile group, a phenoxy linkage, and a chlorotrifluoromethylphenyl group, making it a versatile molecule in synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile, a common approach involves the condensation of 4-chloro-3-(trifluoromethyl)phenol with a suitable benzaldehyde derivative under basic conditions, followed by cyanation.

  • Step 1: Formation of Phenoxybenzaldehyde

    • 4-chloro-3-(trifluoromethyl)phenol reacts with 2-bromobenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).

  • Step 2: Cyanation

    • The resulting phenoxybenzaldehyde undergoes a Knoevenagel condensation with malononitrile, using a base such as piperidine, leading to the formation of this compound.

Industrial Production Methods

Industrially, this compound can be produced in large-scale reactors where the above reactions are optimized for yield and purity, often involving continuous flow methods and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under strong oxidative conditions.

  • Reduction: The compound can be reduced to produce amines or aldehydes.

  • Substitution: Various nucleophilic substitution reactions can occur at the phenyl rings, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Sodium hydride (NaH) or Grignard reagents under anhydrous conditions.

Major Products

  • Amides: Formed from the oxidation of the nitrile group.

  • Amines: Result from the reduction processes.

  • Functionalized Phenyl Derivatives: Produced through substitution reactions.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: Used as an intermediate in organic synthesis, especially in designing pharmaceuticals and agrochemicals.

  • Biology: Serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.

  • Medicine: Investigated for potential therapeutic properties in treating various diseases due to its unique structural features.

  • Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile interacts with molecular targets through its functional groups. The nitrile and phenoxy functionalities play critical roles in binding to enzymes or receptors, inhibiting or modulating their activities. The compound can interfere with signaling pathways by interacting with key proteins, making it valuable in research.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[4-Chloro-3-(difluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile

  • 3-{2-[4-Chloro-3-(fluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile

Unique Characteristics

The trifluoromethyl group in 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile imparts distinct electronic properties, enhancing its reactivity and stability. This makes it more versatile in synthetic applications compared to its difluoromethyl and fluoromethyl analogs.

Properties

IUPAC Name

3-[2-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2/c17-13-6-5-10(9-12(13)16(18,19)20)23-15-4-2-1-3-11(15)14(22)7-8-21/h1-6,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYYXVLGMYEIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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